5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde is a compound that is structurally related to various thiophene derivatives which have been synthesized for applications in fluorescent derivatization reagents and as intermediates in the synthesis of small molecule drugs. While the specific compound is not directly mentioned in the provided papers, the related compounds such as 5-(4-Pyridyl)-2-thiophenecarbaldehyde and 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde have been studied for their chemical properties and applications in analytical chemistry and drug synthesis, respectively .
Synthesis Analysis
The synthesis of related thiophene and pyrrole derivatives involves multi-step reactions including acylation and nucleophilic substitution. For instance, the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde was achieved through a three-step process starting from commercially available pyrrole, resulting in a total yield of 65% . Although the exact synthesis of 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur. The presence of substituents such as pyrrolidinyl groups can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with other molecules. The structure of related compounds has been confirmed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Thiophene derivatives can participate in various chemical reactions, depending on their functional groups. For example, 5-(4-Pyridyl)-2-thiophenecarbaldehyde has been used as a fluorescent derivatization reagent for the determination of primary alkylamines, indicating its reactivity with amine groups . The reactivity of 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde could be inferred to be similar, with potential applications in the formation of fluorescent derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives like 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde can be deduced from related compounds. For instance, the fluorescent properties of 5-(4-Pyridyl)-2-thiophenecarbaldehyde suggest that other thiophene aldehydes could also exhibit fluorescence, which can be exploited in analytical applications. The solubility of these compounds in various solvents is also an important consideration, as seen with the aqueous solubility reported for 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde . This property is crucial for their use in drug synthesis and other applications where solubility can affect the compound's behavior and efficacy.
Scientific Research Applications
Antimicrobial Activity
A study by Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives, similar in structure to 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde, and evaluated their antimicrobial activity against various bacteria and fungi. These compounds, including ones with thiophene moieties, showed promising antimicrobial properties (Hamed et al., 2020).
Fluorescent Sensing
Zhang et al. (2016) developed a compound, 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), that exhibited strong fluorescence quenching in the presence of Fe3+ ions, suggesting potential use in metal ion sensing. This indicates that similar thiophene derivatives could be used in fluorescent sensors (Zhang et al., 2016).
Synthesis of Novel Compounds
Bayrak et al. (2009) reported the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, involving thiophene derivatives. These compounds exhibited significant antimicrobial activity, demonstrating the utility of thiophene derivatives in synthesizing bioactive compounds (Bayrak et al., 2009).
Chemical Characterization
Abdel-fattah and Attaby (2012) characterized benzothiophene-2-carbaldehyde, which shares a thiophene unit with 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde. Their work included analysis through spectral methods and provided insights into the chemical properties of such compounds (Abdel-fattah & Attaby, 2012).
Multicomponent Synthesis
Dyachenko et al. (2015) synthesized substituted tetrahydroquinoline-3-carbonitriles using thiophene-2-carbaldehyde, showing the potential of thiophene derivatives in multicomponent synthesis processes (Dyachenko et al., 2015).
Oxidation Studies
Aleksandrov et al. (2011) studied the oxidation of thiophene-2-carbaldehydes, providing valuable information on the chemical reactivity of thiophene derivatives under oxidative conditions (Aleksandrov et al., 2011).
Copper(II) Derivatives
Gómez-Saiz et al. (2003) investigated pyridine-2-carbaldehyde thiosemicarbazone derivatives, revealing the potential of thiophene derivatives in forming complexes with copper(II), which could be relevant for catalysis or material science applications (Gómez-Saiz et al., 2003).
Inflammation Medication Studies
Bilavendran et al. (2019) synthesized pyrazolo-pyridine analogs containing thiophene moieties and assessed their anti-inflammatory properties. This highlights the potential therapeutic applications of thiophene derivatives in inflammation regulation (Bilavendran et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
Like other thiophene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Its small molecular weight (18126 g/mol) suggests that it may have good bioavailability .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
5-pyrrolidin-1-ylthiophene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-7-8-3-4-9(12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIPJWADUBFTGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(S2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427664 |
Source
|
Record name | 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24372-47-2 |
Source
|
Record name | 5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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